

# Technical Guide: Physical Properties of (S)-1-Boc-3-isopropylpiperazine

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## Compound of Interest

Compound Name: (S)-1-Boc-3-isopropylpiperazine

Cat. No.: B1292717

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the known physical and chemical properties of **(S)-1-Boc-3-isopropylpiperazine**, a key chiral building block used in the synthesis of various pharmaceutical compounds.

## Introduction

**(S)-1-Boc-3-isopropylpiperazine**, with the CAS Number 475272-54-9, is a heterocyclic organic compound.<sup>[1][2]</sup> It features a piperazine ring substituted with an isopropyl group at the 3-position and protected with a tert-butyloxycarbonyl (Boc) group at the 1-position. The "(S)" designation indicates the stereochemistry at the chiral center where the isopropyl group is attached. This compound serves as a valuable intermediate in medicinal chemistry, primarily in the development of novel therapeutic agents. Its structural features, combining a chiral center with the versatile piperazine scaffold, make it a significant component in the synthesis of complex target molecules.

## Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of **(S)-1-Boc-3-isopropylpiperazine**. The data presented is a combination of experimentally determined values and predicted data from computational models.

Property	Value	Source
CAS Number	475272-54-9	[1][2]
Molecular Formula	C <sub>12</sub> H <sub>24</sub> N <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	228.33 g/mol	[2][3]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	298.4 ± 15.0 °C (Predicted)	[2]
Density	0.980 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
pKa	8.39 ± 0.40 (Predicted)	[2]
Storage Conditions	Room temperature, under inert atmosphere, kept in a dark place	[2][4]

#### Synonyms:

- (S)-tert-butyl 3-isopropylpiperazine-1-carboxylate[2]
- tert-butyl (S)-3-isopropylpiperazine-1-carboxylate[2]
- (S)-1-N-Boc-3-isopropylpiperazine[2]

## Spectral Data

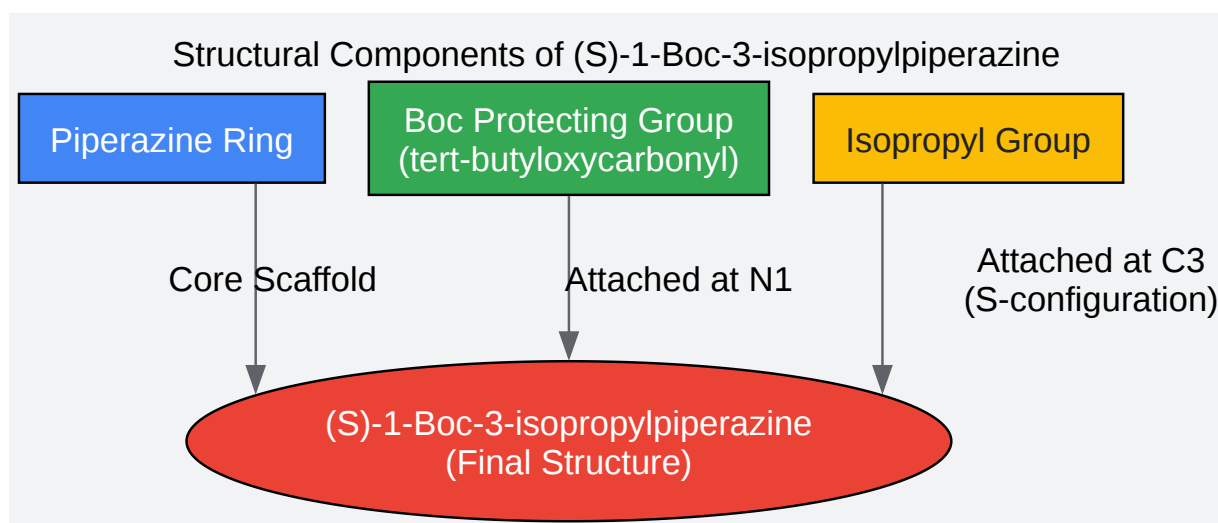
Spectroscopic data is crucial for the structural confirmation and purity assessment of **(S)-1-Boc-3-isopropylpiperazine**. While raw spectra are not provided here, the availability of key spectral data is noted.

- <sup>1</sup>H NMR: Proton Nuclear Magnetic Resonance data is available for this compound, which helps in confirming the arrangement of hydrogen atoms within the molecule.[5]
- <sup>13</sup>C NMR: Carbon-13 Nuclear Magnetic Resonance data provides information on the carbon skeleton of the molecule.[5]

- Mass Spectrometry (MS): Mass spectral data is available, allowing for the determination of the molecular weight and fragmentation pattern.[5]
- Infrared Spectroscopy (IR): IR data helps in identifying the functional groups present in the molecule, such as C-H, N-H, and C=O bonds from the Boc group.[5]

## Logical Structure of (S)-1-Boc-3-isopropylpiperazine

The following diagram illustrates the key structural components of the molecule and their connectivity.



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## References

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